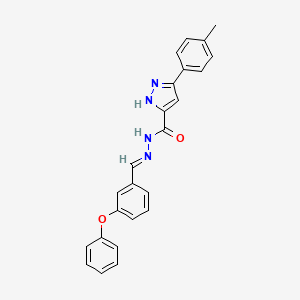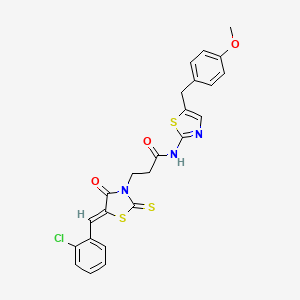
2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two chlorophenyl groups attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide typically involves the reaction of 2-chlorophenol with 3-chloroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chlorophenol is reacted with acetic anhydride to form 2-chlorophenyl acetate.
Step 2: 3-chloroaniline is then added to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorophenoxyacetic acid: A herbicide with similar structural features.
3-chlorophenylacetic acid: Another compound with a chlorophenyl group attached to an acetic acid moiety.
2-chlorophenylacetamide: A related acetamide with a single chlorophenyl group.
Uniqueness
2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide is unique due to the presence of two chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C14H11Cl2NO2 |
|---|---|
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-4-3-5-11(8-10)17-14(18)9-19-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
QLRBVWVIGPBUNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695679.png)
![4-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11695680.png)

![1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11695690.png)

![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11695706.png)

![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11695723.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695729.png)
